molecular formula C15H17N3O3 B3748291 methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate

methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate

Cat. No.: B3748291
M. Wt: 287.31 g/mol
InChI Key: GXAWQBFJQQHDAX-UHFFFAOYSA-N
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Description

Methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate is an organic compound that features a pyrazole ring, a benzoate ester, and an isopropyl group

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects . These compounds often interact with various enzymes, receptors, and proteins, which play crucial roles in numerous biological processes.

Mode of Action

It’s worth noting that similar compounds, such as pyrazole derivatives, often interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Related compounds, such as pyrazole derivatives, have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, antiviral, and anti-inflammatory responses .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects . These effects are typically the result of the compound’s interactions with its targets, leading to changes in cellular functions and processes.

Action Environment

The action, efficacy, and stability of “methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate” can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the stability of similar compounds, such as pyrazole derivatives, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules can influence the compound’s interactions with its targets, potentially affecting its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters with different substituents.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(1-methyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate is unique due to the combination of its pyrazole ring, isopropyl group, and benzoate ester, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 4-[(1-propan-2-ylpyrazol-4-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(2)18-9-13(8-16-18)17-14(19)11-4-6-12(7-5-11)15(20)21-3/h4-10H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAWQBFJQQHDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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